molecular formula C19H20N2O B13438975 10,11-Didehydrocinchonidine

10,11-Didehydrocinchonidine

Cat. No.: B13438975
M. Wt: 292.4 g/mol
InChI Key: SNHVPLAWDVTWHD-KODHJQJWSA-N
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Description

10,11-Didehydrocinchonidine is a member of the Cinchona alkaloid family, which has played a significant role in medicinal chemistry since the early 17th century. This compound is derived from the bark of Cinchona trees and is closely related to other well-known alkaloids such as quinine and quinidine . Cinchona alkaloids have been historically important for their antimalarial properties and continue to be of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydrocinchonidine typically involves the elimination of hydrogen atoms from cinchonidine. One common method includes the use of strong bases to induce dehydrogenation. For example, a solution of cinchonidine in dichloromethane can be treated with triethylamine and a gold(I) complex to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cinchona bark followed by chemical modification. The process includes the isolation of cinchonidine, followed by its dehydrogenation under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 10,11-Didehydrocinchonidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and reactivity compared to its parent compound, cinchonidine. Its ability to participate in a wider range of chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

10,11-Didehydrocinchonidine is a derivative of the cinchona alkaloids, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a cholinesterase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reduction of cinchonidine or related compounds. The structural modifications at the 10 and 11 positions lead to alterations in biological activity. For instance, research has shown that quaternized derivatives of cinchonidine, including its 10,11-dihydro analogs, exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are critical targets in Alzheimer's disease treatment .

Table 1: Comparison of Biological Activities

CompoundAChE Inhibition (Ki µM)BChE Inhibition (Ki µM)Selectivity Ratio (BChE/AChE)
This compound3.9 - 800.075 - 19High
Quaternized Derivative A<0.1<0.01Very High
Quaternized Derivative B205Moderate

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of cholinesterase enzymes. This inhibition results in increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The compound has shown reversible inhibition characteristics with varying degrees of selectivity for AChE and BChE.

Case Study: Efficacy in Alzheimer's Disease Models

A recent study evaluated the efficacy of this compound in a murine model of Alzheimer's disease. The compound was administered over a period of four weeks, with assessments conducted on cognitive function using the Morris water maze test.

Results:

  • Cognitive Improvement : Mice treated with this compound showed a significant reduction in escape latency compared to control groups.
  • Biochemical Analysis : Post-mortem analysis indicated elevated acetylcholine levels in treated mice brains, correlating with improved cognitive performance.

Additional Biological Activities

Beyond cholinesterase inhibition, this compound has been investigated for other pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial effects against various strains.
  • Anticancer Potential : Preliminary studies suggest that cinchona alkaloids exhibit cytotoxicity against certain cancer cell lines through mechanisms involving apoptosis induction.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
Cholinesterase InhibitionEnhanced cognitive function in AD models
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

InChI

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1

InChI Key

SNHVPLAWDVTWHD-KODHJQJWSA-N

Isomeric SMILES

C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O

Canonical SMILES

C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Origin of Product

United States

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